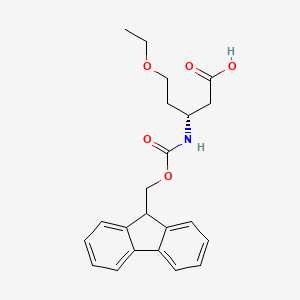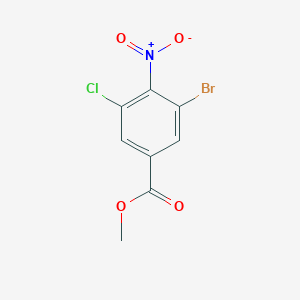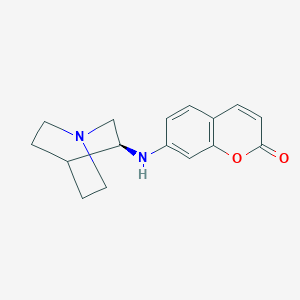
(S)-7-(Quinuclidin-3-ylamino)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-7-(Quinuclidin-3-ylamino)-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a quinuclidine moiety attached to a chromenone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-(Quinuclidin-3-ylamino)-2H-chromen-2-one typically involves the reaction of quinuclidine with a suitable chromenone derivative. One common method involves the nucleophilic substitution of a halogenated chromenone with quinuclidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
化学反应分析
Types of Reactions
(S)-7-(Quinuclidin-3-ylamino)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives, while substitution reactions can produce a variety of substituted quinuclidine-chromenone compounds .
科学研究应用
(S)-7-(Quinuclidin-3-ylamino)-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of (S)-7-(Quinuclidin-3-ylamino)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The quinuclidine moiety is known to interact with neurotransmitter receptors, while the chromenone structure can inhibit certain enzymes. These interactions lead to various biological effects, such as antimicrobial activity and potential anticancer properties .
属性
分子式 |
C16H18N2O2 |
|---|---|
分子量 |
270.33 g/mol |
IUPAC 名称 |
7-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]amino]chromen-2-one |
InChI |
InChI=1S/C16H18N2O2/c19-16-4-2-12-1-3-13(9-15(12)20-16)17-14-10-18-7-5-11(14)6-8-18/h1-4,9,11,14,17H,5-8,10H2/t14-/m1/s1 |
InChI 键 |
OZYLLZJXHIPKGB-CQSZACIVSA-N |
手性 SMILES |
C1CN2CCC1[C@@H](C2)NC3=CC4=C(C=C3)C=CC(=O)O4 |
规范 SMILES |
C1CN2CCC1C(C2)NC3=CC4=C(C=C3)C=CC(=O)O4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




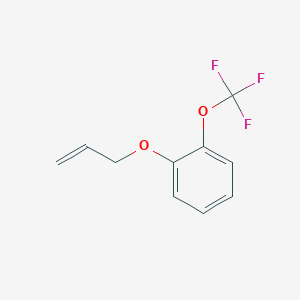
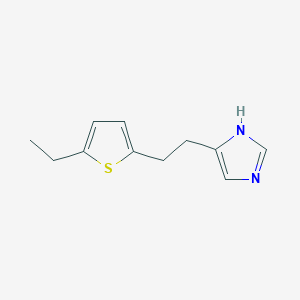

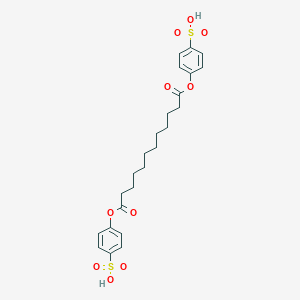
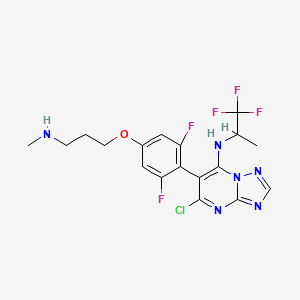
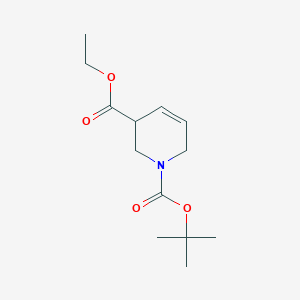
![1-Methoxy-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12828146.png)
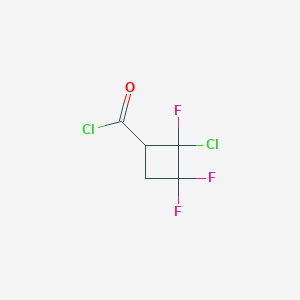
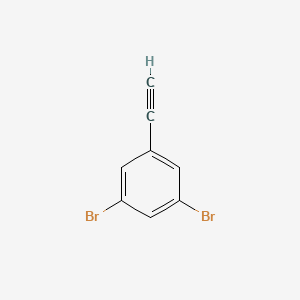
![2-(4-Ethylphenyl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B12828164.png)
